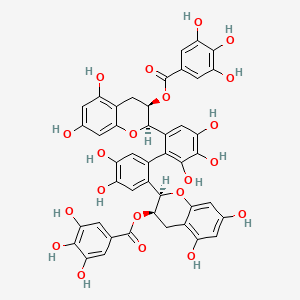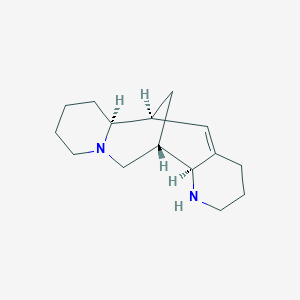
4-Ethylaniline
描述
4-Ethylaniline, also known as 4-Ethylbenzenamine, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline where an ethyl group is substituted at the para position of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used as an intermediate in the synthesis of various chemicals, dyes, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethylaniline can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 4-nitroethylbenzene using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, yielding this compound.
Amination of Halogenated Compounds: Another method involves the nucleophilic substitution of 4-chloroethylbenzene with ammonia or an amine under elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitroethylbenzene. This process is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically involve the use of a palladium or platinum catalyst at elevated temperatures and pressures .
化学反应分析
4-Ethylaniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 4-ethylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-ethylcyclohexylamine using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation reactions.
Major Products Formed:
Oxidation: 4-Ethylbenzoquinone.
Reduction: 4-Ethylcyclohexylamine.
Substitution: 4-Ethyl-2-nitroaniline, 4-Ethyl-2-sulfonylaniline, and 4-Ethyl-2-halogenaniline.
科学研究应用
4-Ethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: this compound derivatives are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4-Ethylaniline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: this compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Metabolic Pathways: this compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
4-Ethylaniline can be compared with other similar compounds, such as:
2-Ethylaniline: Similar in structure but with the ethyl group at the ortho position, leading to different reactivity and properties.
3-Ethylaniline: The ethyl group is at the meta position, affecting its chemical behavior and applications.
4-Methylaniline: The methyl group at the para position results in different physical and chemical properties compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The para-substitution of the ethyl group provides distinct electronic and steric effects, making it valuable in various chemical syntheses and industrial applications .
属性
IUPAC Name |
4-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZRAXKKNUKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022066 | |
| Record name | 4-Ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-16-2 | |
| Record name | 4-Ethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHX72W1ZQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 4-Ethylaniline?
A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol. Spectroscopically, it exhibits characteristic peaks in IR, NMR, and mass spectrometry. For example, the N-H stretching vibrations are observed around 3300-3500 cm-1 in the IR spectrum.
Q2: What is known about the crystal structure of this compound-containing compounds?
A2: Research has explored the crystal structures of various compounds incorporating this compound. One example is Dichloridobis(this compound-κN)zinc, where the zinc cation coordinates with two chloride anions and two nitrogen atoms from two this compound ligands. This forms a distorted tetrahedral structure. The crystal also exhibits N—H⋯Cl hydrogen bonds, linking molecules into sheets. Another example is N,N-Bis(diphenylthiophosphinoyl)-4-ethylaniline, which crystallizes with two slightly different molecules in the asymmetric unit.
Q3: What are some applications of this compound in chemical synthesis?
A3: this compound serves as a building block for various compounds. For instance, it's used in the multi-step synthesis of 2(2‐hydroxy‐5‐methylphenyl)‐5‐vinyl‐2H‐benzotriazole, a monomer for producing functional polymers. It's also utilized in synthesizing perylene imine ligands for metal complexes, which have applications in materials science and catalysis. ,
Q4: How does this compound behave as a reactant in organic reactions?
A4: Studies show this compound participates in various reactions, including:
- Nitration: this compound undergoes nitration reactions, but its reactivity is influenced by reaction conditions. For instance, in the presence of nitrous acid, ipso-attack becomes dominant, leading to the formation of ipso-Wheland intermediates with the nitro group at the 4-position.
- N-acetylation: Enzymes like Arylamine N-acetyltransferases (NATs) can catalyze the N-acetylation of this compound. This process is influenced by the specific NAT enzyme involved (NAT1 vs. NAT2) and plays a role in xenobiotic metabolism.
- Schiff base formation: this compound readily forms Schiff bases with aldehydes like glycolaldehyde. This reversible reaction makes it a promising extractant for recovering glycolaldehyde from biomass.
Q5: Can this compound act as a ligand in metal complexes?
A5: Yes, this compound can act as a ligand in metal complexes. Studies have investigated its coordination with zinc to form Dichloridobis(this compound-κN)zinc. Researchers have also synthesized platinum(II) and platinum(IV) complexes incorporating a cyclometalated this compound derivative, demonstrating its ability to form metal-carbon bonds.
Q6: What is the role of this compound in Liquid Crystal studies?
A6: this compound is a common component in liquid crystal research. For example, 4-n-octyloxybenzylidene-4′-ethylaniline (commonly referred to as 8O.2) is a well-studied liquid crystal compound. It exhibits various phases, including a smectic-B phase at lower temperatures. Research has used Mössbauer spectroscopy to investigate the behavior of guest molecules, like 1,1'-diacetylferrocene, within the 8O.2 liquid crystal matrix. Similarly, 4-Butyloxybenzal-4′-Ethylaniline displays a unique smectic H phase, characterized by a three-dimensional monoclinic lattice structure.
Q7: Is this compound found in the environment, and what are the implications?
A7: this compound is a significant component of tobacco smoke, particularly in the sidestream smoke. This exposes both active and passive smokers to this potentially harmful compound. Research has quantified the levels of this compound and other aromatic amines in various cigarette brands to assess human exposure. , It is also found in atmospheric organic nitrogen deposition, particularly near industrial and agricultural areas, raising concerns for water contamination and public health risks.
Q8: How is this compound typically analyzed and quantified?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for analyzing and quantifying this compound.
- Tobacco Smoke Analysis: For analyzing this compound in cigarette smoke, researchers use a smoking machine to trap the amines in an acidic solution. After extraction and concentration, the samples are derivatized and analyzed by GC-MS. ,
- Diesel Fuel Analysis: Comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry (GCxGC-qMS) is used to identify and quantify this compound in diesel fuel, eliminating the need for laborious separation steps.
Q9: What are the implications of this compound's presence in hair dyes?
A9: Studies indicate that hairdressers and individuals using hair dyes, particularly light-colored permanent dyes, are exposed to this compound and its isomer, o-toluidine. The exposure levels correlate with the frequency of hair dye use, raising concerns about potential health risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)
![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)


![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)








